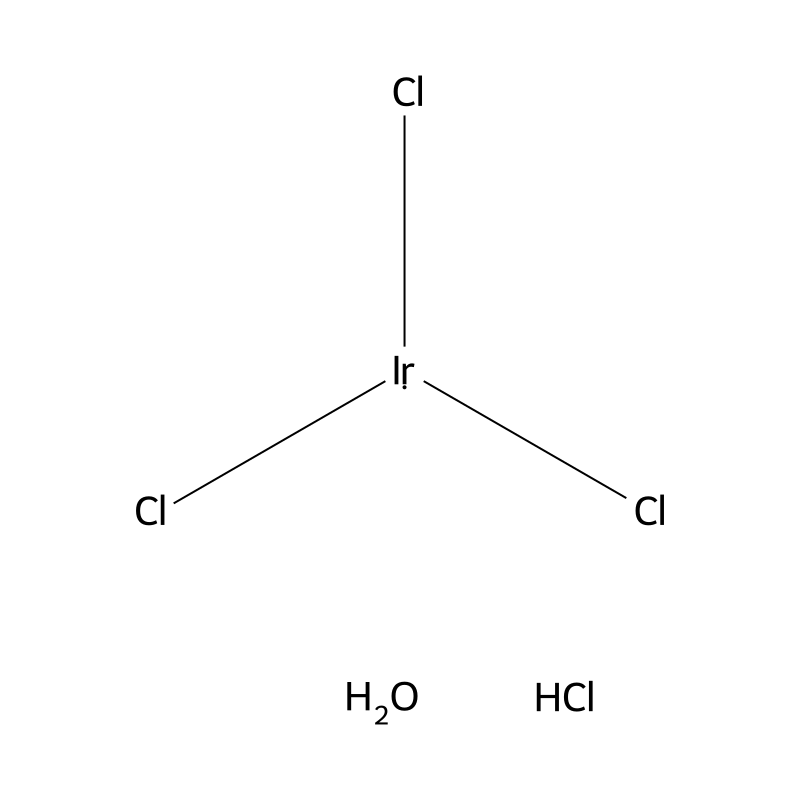

Iridium(III) chloride hydrochloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor:

Iridium finds extensive use as a catalyst in organic chemistry due to its ability to activate small molecules and facilitate various reactions. Iridium(III) chloride hydrochloride hydrate acts as a crucial precursor for synthesizing well-defined iridium catalysts. By undergoing controlled transformations, the iridium core in this compound can be manipulated to create homogeneous or heterogeneous catalysts for hydrogenation, hydroformylation, and other important organic transformations [].

Iridium Complex Synthesis:

Iridium(III) chloride hydrochloride hydrate serves as a starting material for the synthesis of a wide range of iridium complexes. These complexes possess unique photophysical and chemical properties, making them attractive candidates for various research areas. For instance, iridium complexes are being explored for their potential applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and biomedical imaging.

Fundamental Studies in Inorganic Chemistry:

Iridium(III) chloride hydrochloride hydrate is a valuable reagent for fundamental studies in inorganic chemistry. Researchers can utilize this compound to investigate the coordination chemistry of iridium, its interaction with different ligands, and the formation of novel iridium-based materials with specific functionalities [].

Iridium(III) chloride hydrochloride hydrate, commonly referred to as iridium trichloride hydrate, is an inorganic compound with the chemical formula IrCl₃·xH₂O, where x typically equals 3, indicating the presence of three water molecules in its structure. This compound is a member of the platinum group metals and exhibits significant catalytic properties, making it valuable in various chemical processes. The hydrated form appears as dark green crystals or powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .

Iridium trichloride can exist in different polymorphic forms, specifically the α and β forms, which differ in their crystal structures. The α form is monoclinic and brown-colored, while the β form is orthorhombic and red . The compound's high density and corrosion resistance are notable characteristics that enhance its utility in industrial applications.

- Formation of Complexes: The hydrate can react with ammonia to form ammine complexes such as pentaamminechloroiridium(III) chloride . It can also form fully ammoniated complexes when treated with concentrated ammonium hydroxide at elevated temperatures .

- Decomposition: Upon heating, iridium trichloride hydrate decomposes to yield the anhydrous form at approximately 200 °C. Further heating leads to oxidation into iridium(IV) oxide at 763 °C and ultimately to iridium metal at 1070 °C under hydrogen .

- Catalytic Reactions: This compound acts as a catalyst in various organic reactions, including the oxidation of alcohols and the hydrogenation of nitrogen heterocycles. It has been shown to facilitate the aminolysis of epoxides and catalyze silane deuteration under specific conditions .

Recent studies have highlighted the potential biological activity of iridium trichloride hydrate, particularly in cancer research. The compound has demonstrated anticancer properties by targeting cancer cells and affecting their metabolic processes. It primarily interacts with mitochondria within these cells, leading to growth inhibition and potential apoptosis (programmed cell death) . The mode of action involves immobilizing cancer cells and disrupting their biochemical pathways, making it a candidate for further exploration in therapeutic applications.

The synthesis of iridium trichloride hydrochloride hydrate can be achieved through several methods:

- From Iridium Metal: The most common method involves reacting iridium metal with chlorine gas at high temperatures (approximately 650 °C), resulting in the formation of iridium trichloride .

- From Hydrated Iridium(III) Oxide: Another method includes heating hydrated iridium(III) oxide with hydrochloric acid. This process yields the hydrated form of iridium trichloride .

- Hydration of Anhydrous Form: The anhydrous form can also be hydrated by exposing it to water under controlled conditions to obtain the desired hydrate .

Iridium trichloride hydrochloride hydrate has a wide range of applications across various fields:

- Catalysis: It is extensively used as a catalyst in organic synthesis, particularly for reactions involving carbonyl compounds and alkene complexes .

- Material Science: The compound serves as a precursor for synthesizing other iridium-based materials used in organic light-emitting diodes (OLEDs) and nanomaterials.

- Electroplating: It is utilized in electroplating processes due to its conductive properties and stability under operational conditions .

- Medical

Studies have focused on understanding how iridium trichloride interacts with various ligands and substrates. Its ability to form stable complexes with amines and other donor molecules is critical for its role as a catalyst. Interaction studies have also explored its behavior under different environmental conditions, which can influence its reactivity and stability .

Additionally, investigations into its biological interactions have revealed insights into how it targets specific cellular components, providing a foundation for developing novel therapeutic strategies against cancer.

Iridium(III) chloride hydrochloride hydrate shares similarities with several other metal chlorides from the platinum group. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Rhodium(III) Chloride | RhCl₃ | Known for its catalytic properties in hydrogenation reactions. |

| Platinum(II) Chloride | PtCl₂ | Widely used in catalytic converters; has distinct oxidation states. |

| Ruthenium(III) Chloride | RuCl₃ | Exhibits unique photochemical properties; used in solar cells. |

| Iridium(IV) Oxide | IrO₂ | A more oxidized state; utilized in fuel cell applications. |

| Iridium Hexafluoride | IrF₆ | Highly reactive; used in specialized chemical synthesis processes. |

Iridium trichloride stands out due to its unique catalytic capabilities and potential biological activity, which are less pronounced in some of these similar compounds . Its ability to form diverse complexes further enhances its uniqueness within this group.

Conventional Hydration Routes from Iridium(IV) Precursors

The reduction of iridium(IV) compounds to iridium(III) chloride hydrochloride hydrate constitutes the most established synthetic pathway in industrial and laboratory settings. These methodologies leverage the controlled reduction of higher oxidation state iridium precursors under carefully managed reaction conditions.

Reductive Conversion Using Monohydroxy Compounds

The utilization of monohydroxy compounds for the reductive conversion of iridium(IV) precursors represents a significant advancement in high-purity iridium(III) chloride hydrate production [1] [2]. This methodology addresses the limitations of traditional reducing agents such as oxalic acid and hydrazine, which tend to introduce carbon and nitrogen contamination into the final product [1].

The process involves the addition of carefully selected monohydroxy compounds to iridium(IV) starting materials. Primary monoalcohols comprising four to six carbon atoms and secondary monoalcohols within the same carbon range demonstrate optimal performance characteristics [1]. The reaction proceeds according to carefully controlled stoichiometric ratios, with molar ratios of iridium(IV) to monohydroxy compound ranging from 1:0.6 to 1:1000, depending on the specific alcohol employed and desired product specifications [1].

Temperature control emerges as a critical parameter, with optimal operating ranges spanning 20 to 120 degrees Celsius. Lower temperatures favor selective reduction while minimizing side reactions, whereas elevated temperatures accelerate reaction kinetics but may compromise product purity [1]. Reaction times vary considerably based on temperature, alcohol type, and concentration, typically ranging from 0.2 to 48 hours [1].

The starting materials for this methodology include solid hexachloroiridic acid hydrate, aqueous hexachloroiridic acid solutions containing at least one weight percent active compound, and solid iridium(IV) chloride hydrate [1]. Each precursor exhibits distinct reactivity patterns and requires tailored reaction conditions to achieve optimal conversion efficiency and product quality.

Research findings indicate that this approach consistently produces iridium(III) chloride hydrate with purity levels approaching 99.9 weight percent [1]. The method effectively eliminates the carbon and nitrogen contamination issues associated with conventional reducing agents, making it particularly suitable for applications requiring ultra-high purity iridium compounds [1].

Controlled Hydration Processes

Controlled hydration processes represent sophisticated approaches to managing water content and crystalline structure formation during iridium(III) chloride hydrochloride hydrate synthesis. These methodologies focus on precise manipulation of hydration conditions to achieve desired product characteristics and minimize impurity incorporation.

Electrolytic synthesis emerges as a particularly effective controlled hydration approach [3] [4]. The methodology involves dissolving iridium powder in hydrochloric acid solutions under carefully controlled electrochemical conditions. A specialized electrolytic cell configuration, typically constructed from acid-resistant materials, facilitates the dissolution process [3] [4].

The electrolytic parameters require precise optimization to achieve high-quality products. Temperature control within the range of 100 to 115 degrees Celsius ensures optimal dissolution kinetics while preventing thermal decomposition [3] [4]. Hydrochloric acid concentrations between 8 and 12 molar provide adequate acidity for complex formation while maintaining solution stability [3] [4].

Electrical parameters play crucial roles in reaction control. Alternating current voltage applications ranging from 5 to 80 volts, combined with current densities between 2 and 50 amperes, facilitate controlled iridium dissolution [3] [4]. The weight ratio of hydrochloric acid to iridium powder typically ranges from 3:1 to 100:1, ensuring complete dissolution while minimizing acid consumption [3] [4].

The electrolytic process generates chloroiridic acid solutions that subsequently undergo controlled crystallization to yield iridium(III) chloride hydrochloride hydrate. This approach offers superior control over hydration levels and crystal morphology compared to conventional chemical reduction methods [3] [4].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging paradigm in iridium complex preparation that addresses environmental concerns while offering enhanced reaction control and efficiency. These methodologies utilize mechanical energy to drive chemical transformations, typically eliminating or significantly reducing solvent requirements.

Solid-State Ball Milling Techniques

Solid-state ball milling techniques have revolutionized the synthesis of tris-cyclometalated iridium(III) complexes, demonstrating exceptional potential for scaling to industrial production [5] [6]. The methodology employs mechanical energy to facilitate chemical bond formation and breaking processes in the absence of significant solvent quantities.

The two-step mechanochemical protocol represents the most developed approach within this category [5] [6]. The initial step involves ball milling iridium(III) chloride hydrate with cyclometalating ligands to form chloride-bridged dimeric intermediates. Typical milling conditions employ stainless steel balls with diameters ranging from 5 to 10 millimeters, operating at frequencies between 25 and 30 hertz [5] [6].

Milling duration for the first step typically ranges from 30 to 120 minutes, depending on the specific ligands employed and desired conversion levels [5] [6]. The absence of organic solvents during this stage eliminates solvent-related impurities and simplifies product isolation procedures [5] [6].

The second step involves further ball milling with additional ligands or additives to complete the complex formation process. This stage typically requires 60 to 180 minutes of milling under similar mechanical conditions [5] [6]. The entire process can be conducted under ambient atmospheric conditions, eliminating the need for inert gas handling systems [5] [6].

Research demonstrates that this approach achieves yields ranging from 85 to 95 percent for various iridium(III) complexes [5] [6]. The methodology offers significant advantages in terms of reaction time reduction, environmental impact minimization, and operational simplicity compared to conventional solution-based synthesis routes [5] [6].

Direct one-pot ball milling procedures have also been developed to further streamline the synthesis process [5] [6]. These approaches combine all reagents in a single milling operation, typically requiring 90 to 240 minutes of processing time. While yields may be slightly lower (70 to 85 percent), the simplified procedure offers advantages for large-scale production applications [5] [6].

Solvent-Free Ligand Exchange Protocols

Solvent-free ligand exchange protocols represent advanced mechanochemical approaches that enable direct transformation of iridium precursors without intermediate isolation steps. These methodologies leverage the unique chemical environments created during ball milling to facilitate ligand substitution reactions [7].

The mechanochemical iridium(III)-catalyzed carbon-hydrogen bond amidation process exemplifies the potential of solvent-free protocols [7]. This approach employs ball milling to activate iridium(III) species for catalytic applications, demonstrating reaction times as short as 15 to 60 minutes [7].

Ball mill parameters for ligand exchange protocols typically employ smaller milling media, with ball diameters ranging from 3 to 5 millimeters to enhance mechanical energy transfer efficiency [7]. Operating frequencies of approximately 30 hertz provide optimal energy input for ligand substitution reactions [7].

The absence of solvents during ligand exchange eliminates solvent coordination competing effects and enables the formation of iridium species that may be difficult to access through conventional solution chemistry [7]. This approach yields products with excellent purity levels, ranging from 80 to 98 percent, while requiring minimal post-processing purification [7].

Temperature control during solvent-free ligand exchange relies on the heat generated through mechanical friction. This self-heating effect can be advantageous for promoting ligand exchange kinetics while avoiding the need for external heating systems [7].

Purification and Isolation Strategies

The purification and isolation of iridium(III) chloride hydrochloride hydrate require sophisticated strategies to achieve the high purity levels demanded by advanced applications. These methodologies focus on selective removal of impurities while preserving the desired compound structure and properties.

Volatile Component Removal

Volatile component removal represents a fundamental purification strategy that exploits differences in vapor pressure between the desired iridium compound and various impurities. This approach proves particularly effective for eliminating organic solvents, excess hydrochloric acid, and low molecular weight contaminants.

Vacuum evaporation techniques offer precise control over volatile component removal [8]. Operating under reduced pressure conditions, typically ranging from 0.01 to 10 torr, enables selective evaporation of volatile impurities at relatively low temperatures [8]. Temperature ranges between 40 and 80 degrees Celsius prove optimal for most volatile component removal applications, providing sufficient driving force for evaporation while preventing thermal decomposition of the iridium compound [8].

The duration of vacuum evaporation processes typically ranges from 2 to 12 hours, depending on the quantity of volatile components present and the degree of purity required [8]. Extended processing times may be necessary for complete removal of strongly coordinating solvents or high-boiling impurities [8].

Controlled atmosphere evaporation represents an alternative approach that operates under atmospheric pressure conditions while employing elevated temperatures for volatile component removal. Temperature ranges between 60 and 120 degrees Celsius, combined with controlled gas flow rates, facilitate efficient impurity removal [8]. Processing times under atmospheric conditions typically range from 4 to 24 hours [8].

The effectiveness of volatile component removal techniques depends critically on the chemical nature of the impurities present. Organic solvents such as alcohols, ethers, and hydrocarbons typically require lower temperatures and shorter processing times compared to inorganic acids or coordinating solvents [8].

Purity levels achieved through volatile component removal techniques typically range from 90 to 98 percent, depending on the initial impurity profile and processing conditions employed [8]. These techniques prove particularly valuable as preliminary purification steps before more sophisticated isolation procedures [8].

Crystallization Control Methods

Crystallization control methods represent the most sophisticated approaches for achieving ultra-high purity iridium(III) chloride hydrochloride hydrate while controlling crystal morphology and size distribution. These techniques leverage thermodynamic and kinetic principles to achieve selective crystallization of the desired compound.

Temperature gradient crystallization offers exceptional control over crystal nucleation and growth processes [9] [10]. This methodology establishes controlled temperature gradients within crystallization vessels to promote nucleation at specific locations while directing crystal growth along predetermined paths [9]. Temperature ranges typically span 50 to 200 degrees Celsius, with gradient magnitudes carefully optimized for each specific application [9].

The duration of temperature gradient crystallization processes varies considerably based on the desired crystal size and quality specifications. Processing times typically range from 6 to 48 hours, with longer durations favoring larger, higher-quality crystals [9]. The technique achieves purity levels ranging from 95 to 99 percent while offering superior control over crystal morphology [9].

Controlled nucleation strategies employ various physical and chemical approaches to manage the nucleation process [10]. Seeded crystallization techniques introduce pre-formed crystal nuclei to control the number and location of crystallization sites [11]. This approach proves particularly effective for achieving uniform crystal size distributions and preventing uncontrolled nucleation [10] [11].

Laser-induced nucleation represents an advanced crystallization control technique that employs focused light energy to initiate crystallization at specific locations and times [9]. Near-infrared laser heating enables precise spatial and temporal control over supersaturation levels, facilitating controlled nucleation and growth of iridium compounds [9].

Ultrasonic-assisted crystallization utilizes acoustic energy to control nucleation and crystal growth processes [10]. The mechanical energy provided by ultrasonic waves can enhance mass transfer, promote nucleation, and influence crystal morphology [10]. Processing parameters typically involve frequencies ranging from 20 to 100 kilohertz with power densities optimized for each specific application [10].

Crystallization from hydrochloric acid solutions represents the most common approach for achieving high-purity iridium(III) chloride hydrochloride hydrate [12]. This methodology leverages the solubility characteristics of iridium complexes in acidic media to achieve selective crystallization [12]. Operating temperatures typically range from 20 to 60 degrees Celsius, with crystallization times extending from 12 to 72 hours depending on the desired crystal quality [12].

The crystallization process benefits from careful control of hydrochloric acid concentration, typically ranging from 0.5 to 6 molar, to optimize solubility and selectivity [12]. Higher acid concentrations favor complex formation and dissolution, while lower concentrations promote crystallization of the desired hydrate form [12].

Crystallization control methods consistently achieve the highest purity levels among available purification techniques, with typical results ranging from 98 to 99.9 percent [12]. These techniques prove essential for applications requiring ultra-high purity iridium compounds, such as advanced catalysis and electronic materials [12].

The selection of appropriate crystallization control methods depends on multiple factors including desired purity levels, crystal size requirements, processing time constraints, and economic considerations. Temperature gradient crystallization offers superior control over crystal morphology but requires more complex equipment compared to conventional solution crystallization approaches [9] [12].

Research continues to develop increasingly sophisticated crystallization control methodologies, including the integration of real-time monitoring systems and automated feedback control mechanisms [10]. These advances promise to further enhance the precision and reproducibility of iridium(III) chloride hydrochloride hydrate purification processes [10].

Hydrate Configuration Analysis

Iridium(III) chloride hydrochloride hydrate exhibits complex hydration behavior with variable water content depending on preparation conditions and environmental factors. The compound typically exists in multiple hydrated forms, with the most common being the trihydrate (IrCl₃·3H₂O) and monohydrate (IrCl₃·H₂O) variants [2]. Crystallographic investigations have revealed that the hydrate configuration significantly influences the overall crystal structure and stability of the compound.

The trihydrate form, with the molecular formula IrCl₃·3H₂O and molecular weight of 352.62 g/mol, represents the most stable hydrated configuration under ambient conditions [2]. Structural analysis indicates that water molecules occupy specific crystallographic sites within the lattice, forming hydrogen bonding networks that stabilize the overall crystal architecture [3] [4]. The water molecules demonstrate varying coordination modes, with some directly coordinating to the iridium center while others exist as lattice water molecules contributing to crystal packing stability.

X-ray photoelectron spectroscopy studies have provided detailed insights into the hydration state, with the oxygen 1s peak appearing at 533.5 eV, characteristic of coordinated water molecules [5]. This binding energy is consistent with water molecules in a hydrogen-bonded environment within the crystal lattice. The hydration level exhibits temperature dependence, with thermal analysis revealing stepwise dehydration processes at elevated temperatures .

Chloride Ligand Coordination Modes

The chloride ligands in iridium(III) chloride hydrochloride hydrate adopt diverse coordination modes that determine the overall structural framework. Crystallographic studies reveal that the iridium center adopts a distorted octahedral geometry with chloride ligands occupying multiple coordination sites [3] [4]. The compound exhibits both terminal and bridging chloride coordination modes, creating complex dinuclear and polynuclear structures.

Single-crystal X-ray diffraction analysis of related iridium chloride complexes demonstrates typical Ir-Cl bond lengths ranging from 2.340 to 2.385 Å, which fall within the expected range for iridium(III)-chloride bonds [4]. The bridging chloride ligands exhibit characteristic Ir-Cl-Ir bond angles of approximately 95.81°, indicating significant deviation from linear geometry due to electronic and steric factors [4].

The α-polymorph of anhydrous iridium(III) chloride adopts a monoclinic crystal system with space group C2/m, featuring lattice parameters of a = 5.99 Å, b = 10.37 Å, c = 5.99 Å, and β = 109.4° [3]. This structure resembles that of aluminum chloride, with chloride-bridged dimeric units forming the fundamental building blocks. The β-polymorph crystallizes in an orthorhombic system with space group Fddd, demonstrating structural polymorphism in the anhydrous form [3].

The hydrochloride component introduces additional complexity through the presence of discrete HCl molecules within the crystal lattice [7]. X-ray photoelectron spectroscopy distinguishes between coordinated chlorides (Cl 2p₃/₂ at 199.3 eV) and HCl-derived chlorides (Cl 2p₃/₂ at 198.2 eV), confirming the coexistence of multiple chloride environments [5].

Spectroscopic Identification

Infrared Vibrational Signatures

Infrared spectroscopy provides definitive identification of functional groups and coordination modes in iridium(III) chloride hydrochloride hydrate. The infrared spectrum exhibits characteristic vibrational bands that distinguish this compound from related iridium complexes and confirm the presence of multiple chemical environments.

The most significant infrared signatures include metal-ligand vibrational modes and hydrogen bonding interactions. When iridium(III) chloride hydrochloride hydrate coordinates through oxygen-containing ligands, substantial shifts in carbonyl stretching frequencies are observed. For example, coordination of di-2-pyridylketone through the carbonyl oxygen results in a dramatic shift of the ν(C=O) band from 1683 cm⁻¹ to 1622 cm⁻¹, representing a 61 cm⁻¹ shift toward lower frequencies [8]. This substantial shift confirms direct coordination of the oxygen atom to the iridium center.

Nitrogen-containing ligands exhibit characteristic vibrational signatures with ν(C=N) stretching bands appearing at 1429 and 1410 cm⁻¹ [8]. These bands provide evidence for pyridine nitrogen coordination and help distinguish between different coordination modes. Water molecules in the hydrated compound contribute broad O-H stretching bands in the 3200-3500 cm⁻¹ region, with the exact position dependent on the strength of hydrogen bonding interactions [8].

Raman spectroscopy complements infrared analysis by providing information on metal-ligand vibrational modes. The characteristic Ir-Cl vibrational mode appears at 333 cm⁻¹, consistent with reference spectra of iridium trichloride standards [9]. This vibrational signature serves as a diagnostic marker for iridium-chloride coordination and remains observable under various solution conditions.

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectrum of iridium(III) chloride hydrochloride hydrate exhibits characteristic features that reflect the electronic structure and coordination environment of the iridium center. The spectrum typically displays multiple absorption bands corresponding to different electronic transitions within the iridium complex.

In aqueous solution, the compound shows prominent absorption maxima at 454 nm with a molar extinction coefficient of 2390 M⁻¹cm⁻¹ [10]. Additional absorption features appear at 297 nm (shoulder, ε = 900), 409 nm (shoulder, ε = 1840), and 554 nm (shoulder, ε = 705) [10]. These absorption bands are attributed to metal-to-ligand charge transfer (MLCT) transitions characteristic of iridium(III) complexes.

The absorption profile changes significantly in different solvents, demonstrating solvent-dependent coordination behavior. In dimethyl sulfoxide (DMSO), the absorption spectrum shifts with maxima appearing at 446 nm and 470 nm, accompanied by enhanced overall absorption intensity [10]. This spectral modification reflects coordination of DMSO molecules to the iridium center, altering the electronic environment and resulting in new charge transfer transitions.

The compound exhibits characteristic time-dependent spectral changes in solution, particularly in organic solvents. Long-term aging studies reveal gradual reduction of iridium(IV) impurities to iridium(III), monitored through systematic changes in absorption band intensities at 444 and 503 nm [10]. These spectral evolution patterns provide valuable information about solution stability and oxidation state changes.

Comparative studies with related iridium chloride complexes show that the presence of HCl and variable hydration significantly influences the electronic absorption spectrum. The absorption profile serves as a diagnostic tool for identifying the specific hydration state and coordination environment of the compound in different chemical environments [11].

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy of iridium(III) chloride hydrochloride hydrate reveals complex spectral features arising from the paramagnetic nature of the iridium(III) center and dynamic solution behavior. The ¹H NMR spectrum exhibits characteristic patterns that provide information about coordination environment and solution dynamics.

The primary challenge in NMR analysis stems from the paramagnetic properties of iridium(III), which cause significant line broadening and chemical shift variations. However, coordinated ligands often display observable NMR signals that provide structural information. Water molecules in the hydrated compound contribute to exchangeable proton signals, typically appearing as broad resonances due to rapid exchange processes [12] [13].

In coordinating solvents such as DMSO, the compound undergoes dynamic equilibrium processes that can be monitored by NMR spectroscopy. The dissolution of chloro-bridged iridium dimers in DMSO results in characteristic spectral changes, with new resonances appearing that correspond to DMSO coordination [14]. The DMSO methyl protons exhibit distinct chemical shifts depending on the coordination mode, with coordinated DMSO showing different resonance positions compared to free solvent molecules.

¹³C NMR spectroscopy provides complementary structural information, particularly for carbon-containing ligands coordinated to the iridium center. The carbon atoms directly bonded to iridium typically show significant downfield shifts characteristic of metal-carbon bonds in organometallic complexes [13]. However, the paramagnetic nature of iridium(III) can broaden these signals and reduce their intensity.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive